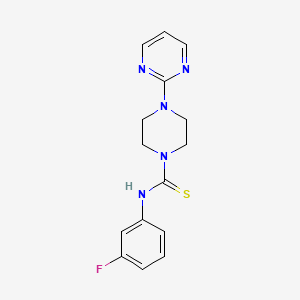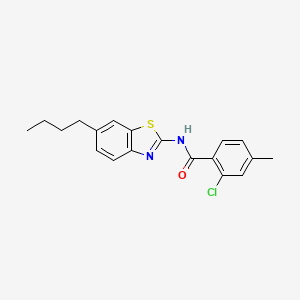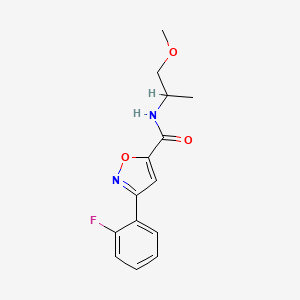
N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
説明
N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C15H16FN5S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11104487 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
A study involved the synthesis of novel compounds, including ones structurally related to N-(3-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, demonstrating potent cytotoxicity against several tumor cell lines both in vitro and in vivo. Specifically, derivatives with a 3-fluoro-5-substituted phenylpiperazinyl group showed significant antitumor activity, indicating the potential for cancer therapy applications (Naito et al., 2005).
Neurotransmitter Receptor Study
Research on [18F]p-MPPF, a radiolabeled antagonist, provided insights into the study of the serotonergic neurotransmission system using positron emission tomography (PET). This work, although not directly related to this compound, showcases the broader research context of studying neurotransmitter receptors, which could inform potential neurological applications of similar compounds (Plenevaux et al., 2000).
Antimicrobial Activity
A synthesis study of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, closely related in structure to the compound of interest, evaluated their in vitro antibacterial activity. Some of these compounds showed potential antimicrobial activity, suggesting a route for developing new antibacterial agents (Babu et al., 2015).
Antipsychotic Drug Research
An investigation into BMY 14802, a compound with a similar pharmacophoric group, examined its impact on the firing of central serotonergic and noradrenergic neurons. This study highlights the potential use of structurally related compounds in developing antipsychotic drugs without the binding to dopamine receptors, which is a significant aspect of psychiatric medication research (Vandermaelen & Braselton, 1990).
Discovery of a Motilin Receptor Agonist
GSK962040, a novel small molecule motilin receptor agonist with a core structure bearing resemblance to this compound, has shown promise in enhancing gastrointestinal motility. This discovery underlines the therapeutic potential of such compounds in gastrointestinal disorders (Westaway et al., 2009).
特性
IUPAC Name |
N-(3-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5S/c16-12-3-1-4-13(11-12)19-15(22)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6,11H,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAIQXRBGGSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(isopropylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4586107.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4586108.png)
![N-[5-methyl-1-(2-naphthoyl)-2(1H)-pyridinylidene]-2-naphthamide](/img/structure/B4586110.png)
![4-{[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B4586126.png)

![N-(2-chlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4586157.png)
![N-(2-cycloheptylethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4586159.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-METHYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4586165.png)
![N-(2,4-difluorophenyl)-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4586178.png)
![N-(4-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4586193.png)
![5-[(allylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4586195.png)
![{2,6-dichloro-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy}acetic acid](/img/structure/B4586203.png)
![2-[(4-Butoxy-3-methoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B4586211.png)

